3-(2-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide
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Overview
Description
3-(2-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide is an organic compound that features a fluorophenyl group, a thiophenyl group, and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorophenylacetic acid and 3-(thiophen-3-yl)pyrazine. These intermediates are then coupled using amide bond formation techniques.
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Step 1: Preparation of 2-fluorophenylacetic acid
- React 2-fluorobenzyl bromide with sodium cyanide to form 2-fluorophenylacetonitrile.
- Hydrolyze the nitrile group to obtain 2-fluorophenylacetic acid.
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Step 2: Preparation of 3-(thiophen-3-yl)pyrazine
- React thiophene-3-carboxylic acid with hydrazine to form thiophene-3-carbohydrazide.
- Cyclize the carbohydrazide with 1,2-dibromoethane to obtain 3-(thiophen-3-yl)pyrazine.
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Step 3: Coupling Reaction
- Couple 2-fluorophenylacetic acid with 3-(thiophen-3-yl)pyrazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling reagents, and catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Use of nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or conductive polymers.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide
- 3-(2-bromophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide
- 3-(2-methylphenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This can result in improved pharmacokinetic properties and potentially enhanced biological activity.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-15-4-2-1-3-13(15)5-6-17(23)22-11-16-18(21-9-8-20-16)14-7-10-24-12-14/h1-4,7-10,12H,5-6,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYIVWUNVVFIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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